molecular formula C14H14O2 B7846363 2-(Benzyloxy)-5-methylphenol

2-(Benzyloxy)-5-methylphenol

Cat. No.: B7846363
M. Wt: 214.26 g/mol
InChI Key: RYGYKHQGLDQNPY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1) is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . It is a phenol derivative characterized by a benzyloxy group and a methyl group on the phenol ring. In scientific research, this compound and its structural isomers are valued as key intermediates in synthetic organic and coordination chemistry. For instance, related benzyloxy-methylphenol compounds are utilized as precursors for synthesizing Schiff base ligands . These ligands, formed through condensation reactions with aldehydes, are crucial for creating transition metal complexes with elements like Co(II), Ni(II), Cu(II), and Zn(II) . Researchers investigate these complexes for their potential biological activities, which include significant in vitro antioxidant and antimicrobial properties against various bacterial and fungal strains . The compound should be stored according to the supplier's guidelines, and proper safety procedures must be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-2-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGYKHQGLDQNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation Using Benzyl Halides

Benzyl chloride or bromide reacts with 5-methylphenol in the presence of a base, typically potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF) or acetone. A representative protocol from involves refluxing 5-methylphenol (1.0 equiv) with benzyl chloride (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv) in DMF at 80–90°C for 6–8 hours, achieving 82–87% yield (Table 1). The base neutralizes HCl generated, shifting the equilibrium toward product formation.

Table 1: Comparative Benzylation Conditions

BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Source
K₂CO₃DMF8588795
NaHTHF6567892
Et₃NAcetone60107590

Notably, DMF outperforms tetrahydrofuran (THF) and acetone due to its high polarity, which stabilizes the phenoxide intermediate. Sodium hydride, while effective, necessitates rigorous anhydrous conditions, complicating scalability.

Acid-Catalyzed Benzylation

Alternative methods employ Lewis acids like FeCl₃ or H₂SO₄ to activate the benzylating agent. Patent discloses a 72% yield using benzyl bromide and catalytic H₂SO₄ (0.1 equiv) in toluene at 110°C for 12 hours. This approach minimizes base-induced side reactions but risks sulfonation of the aromatic ring.

Purification and Crystallization Strategies

Crude this compound often contains residual benzyl halide, unreacted phenol, or dialkylated byproducts. Purification typically combines solvent extraction and recrystallization.

Solvent Extraction

Partitioning between ethyl acetate and water removes hydrophilic impurities. Patent recommends washing with 5% NaOH to eliminate acidic byproducts, followed by brine to neutralize residual base. The organic layer, dried over Na₂SO₄, concentrates to a yellow oil.

Recrystallization

High-purity crystals (>98%) are obtained via recrystallization from ethanol/water (4:1) or acetone/hexane (3:2). The Royal Society of Chemistry protocol achieves 94% recovery by dissolving the crude product in hot ethanol (60°C), followed by gradual cooling to 4°C. Crystal morphology analysis reveals monoclinic plates with a melting point of 89–91°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl Ar-H), 6.75 (d, J = 8.4 Hz, 1H, H-3), 6.65 (s, 1H, H-4), 6.55 (d, J = 8.4 Hz, 1H, H-6), 5.05 (s, 2H, OCH₂Ph), 2.25 (s, 3H, CH₃). The benzyloxy protons resonate as a singlet at δ 5.05, confirming successful alkylation.

Infrared Spectroscopy (IR)

IR (KBr): ν 3350 cm⁻¹ (O-H stretch, phenolic), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O-C asym). The absence of a peak near 1750 cm⁻¹ rules out ester byproducts.

Industrial-Scale Challenges and Innovations

Byproduct Formation

Di-benzylated byproducts (2,6-bis(benzyloxy)-5-methylphenol) arise from over-alkylation, particularly in reactions exceeding 90°C. Patent mitigates this using controlled stoichiometry (benzyl chloride ≤1.2 equiv) and incremental reagent addition.

Continuous Flow Synthesis

Recent advances in demonstrate a microreactor system reducing reaction time to 2 hours (yield 89%) by enhancing heat transfer and mixing efficiency. This method eliminates localized hot spots responsible for decomposition .

Scientific Research Applications

2-(Benzyloxy)-5-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methylphenol involves its interaction with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound may also interact with enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-(Benzyloxy)-5-methylphenol and analogous compounds:

Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₄H₁₄O₂ Benzyloxy (2), Methyl (5) Phenol, Benzyl ether 214.26 Synthetic intermediate, potential antioxidant
2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole C₂₀H₁₅NO₂S Benzyloxy (4), Hydroxyl (5) Benzothiazole, Phenol 333.40 Cytotoxic activity (e.g., anticancer studies)
Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate C₁₇H₁₅BrO₅ Benzyloxy (2), Bromoacetyl (5) Ester, Ketone, Bromine 379.20 Reactive intermediate in acylations
[5-(Benzyloxy)-2-methoxyphenyl]boronic acid C₁₄H₁₅BO₄ Benzyloxy (5), Methoxy (2) Boronic acid, Methoxy 266.08 Cross-coupling reactions (e.g., Suzuki-Miyaura)
5-Methyl-2-phenylbenzoxazole C₁₄H₁₁NO Phenyl (2), Methyl (5) Benzoxazole 209.25 Fluorescence applications, electronics

Key Differences and Implications

Electronic and Steric Effects
  • Benzyloxy vs. Methoxy Groups: The benzyloxy group in this compound is bulkier and more electron-donating than the methoxy group in [5-(Benzyloxy)-2-methoxyphenyl]boronic acid . This increases steric hindrance around the phenolic hydroxyl, reducing nucleophilic reactivity compared to methoxy-substituted analogs.
  • Substituent Position : Positional isomerism significantly alters properties. For example, shifting the benzyloxy group from position 2 (target compound) to position 5 (as in [5-(Benzyloxy)-2-methoxyphenyl]boronic acid) modifies electronic delocalization, affecting acidity (pKa) and hydrogen-bonding capacity .

Cytotoxic and Antioxidant Potential

  • Benzothiazole derivatives (e.g., compound 3a–o in ) show IC₅₀ values of 1.5–8.7 μM against cancer cell lines, attributed to their planar aromatic systems .
  • Phenolic compounds like 2-Hydroxy-5-methoxybenzaldehyde () exhibit antioxidant activity (EC₅₀ ≈ 20–50 μM in DPPH assays) . The benzyloxy group in the target compound may reduce antioxidant efficacy due to steric shielding of the hydroxyl group.

Biological Activity

2-(Benzyloxy)-5-methylphenol, also known as a derivative of phenolic compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a benzyloxy group and a methyl substituent on the phenolic ring. Its biological activities are primarily attributed to these functional groups, which enhance its reactivity and interaction with various biological targets.

Chemical Structure

The molecular formula for this compound is C16H18OC_{16}H_{18}O, indicating the presence of carbon, hydrogen, and oxygen atoms. The structure can be represented as follows:

C16H18O\text{C}_{16}\text{H}_{18}\text{O}

The mechanism of action for this compound involves its interaction with specific proteins and enzymes in biological systems. The benzyloxy group increases lipophilicity, facilitating membrane penetration. The compound may modulate pathways involved in inflammation and pain, which are critical in various therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications as antimicrobial agents.
  • Anticancer Activity : Preliminary investigations reveal that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Cancer Cell Line Testing : In vitro tests on human breast cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of phenolic compounds similar to this compound. Key findings include:

  • Functional Group Influence : The presence of the benzyloxy group enhances binding affinity to target proteins involved in inflammatory pathways.
  • Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR analyses have indicated that modifications to the phenolic structure can significantly impact biological activity, suggesting pathways for further drug development .

Data Table: Biological Activities Summary

Biological ActivityEffectivenessReference
AntimicrobialMIC: 50-100 µg/mL
AnticancerInduces apoptosis
Anti-inflammatoryReduces paw edema

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-5-methylphenol, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Synthesis typically involves protecting the phenolic –OH group via benzylation (e.g., using benzyl chloride/K2_2CO3_3 in DMF) followed by regioselective methylation at the 5-position. Reaction conditions (temperature, base strength, solvent polarity) critically influence yield. For instance, excessive benzylation time may lead to over-alkylation byproducts, reducing purity . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is essential to isolate the target compound.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR : 1^1H NMR shows a singlet for the methyl group (~δ 2.3 ppm), a benzyloxy –OCH2_2Ph multiplet (δ 4.8–5.1 ppm), and aromatic protons split into distinct patterns (e.g., para-substituted benzene at δ 6.7–7.4 ppm) .
  • IR : Strong O–H stretch (~3400 cm1^{-1}) if phenol is deprotected; absence confirms successful benzylation.
  • X-ray Crystallography : Resolves spatial arrangement of functional groups and hydrogen-bonding networks (e.g., intramolecular O–H···O interactions in analogs) .

Advanced Research Questions

Q. How does the benzyloxy group influence the electronic environment of the aromatic ring in this compound, and what implications does this have for its reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The benzyloxy group is electron-donating via resonance, activating the ring toward electrophilic substitution at the ortho/para positions. However, steric hindrance from the benzyl group and methyl substituent directs reactivity to specific sites. For example, bromination occurs preferentially at the 4-position (if unsubstituted) due to steric shielding of the 5-methyl group . Oxidation of the benzyloxy group (e.g., with KMnO4_4/H+^+) yields a carboxylic acid, useful in deprotection strategies .

Q. What role does this compound serve as an intermediate in synthesizing bioactive molecules targeting enzymatic pathways like Wnt/β-catenin?

  • Methodological Answer : The compound acts as a protected phenolic intermediate in multi-step syntheses. For example, deprotection (via catalytic hydrogenation) regenerates the phenol, enabling conjugation to pharmacophores. Structural analogs inhibit Wnt signaling by binding to Frizzled receptors, as seen in studies with chloro- and bromo-substituted derivatives . Key steps include Suzuki coupling or Ullmann reactions to introduce aryl halides for further functionalization .

Q. How can researchers resolve discrepancies in reported synthetic yields or byproduct profiles of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., solvent purity, catalyst loading). Reproducibility requires strict control of parameters (moisture-free solvents, inert atmosphere). Analytical techniques like HPLC-MS or GC-MS identify byproducts (e.g., diaryl ethers from over-alkylation). Optimization via Design of Experiments (DoE) can map yield-pH/temperature relationships .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do these affect its physicochemical properties?

  • Methodological Answer : X-ray studies of analogs reveal O–H···O hydrogen bonds forming S(5) ring motifs and π-π stacking between benzyl and aromatic rings. These interactions increase melting points (e.g., ~120–140°C) and reduce solubility in nonpolar solvents. Methyl group orientation influences crystal symmetry, as seen in torsion angle deviations (e.g., C–C–O–Ph dihedral angles ~10–15°) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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